Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate
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Overview
Description
Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a but-2-enoate backbone. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and as a reagent in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate typically involves the reaction of 3-methyl-4-(trimethylsilyl)but-2-enoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate involves its ability to act as a protecting group for reactive functional groups in organic synthesis. The trimethylsilyl groups shield the functional groups from unwanted reactions, allowing for selective transformations. The compound can also participate in radical reactions, where it acts as a radical initiator or stabilizer .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for silylation reactions but lacks the but-2-enoate backbone.
Trimethylsilyl 3-butyn-2-one: Similar in structure but contains a butynone group instead of a but-2-enoate group.
Uniqueness
Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate is unique due to its dual trimethylsilyl groups and the but-2-enoate backbone, which confer distinct reactivity and stability properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Biological Activity
Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate is a compound of interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its silyl ether functional groups, which enhance its stability and reactivity in various chemical reactions. The general structure can be represented as follows:
This compound is often synthesized for use in organic transformations and has been studied for its potential applications in medicinal chemistry.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of this compound have shown promising activity against viral proteases, which are critical for viral replication. A notable example includes the inhibition of papain-like protease (PLpro) in SARS-CoV-2, where compounds exhibiting similar structural motifs demonstrated significant antiviral activity with an effective concentration (EC50) comparable to established antiviral drugs like remdesivir .
Anticancer Properties
The anticancer potential of trimethylsilyl derivatives has also been explored. Compounds with similar silyl modifications have been reported to exhibit selective cytotoxicity against various cancer cell lines, including multiple myeloma. The mechanism involves the inhibition of proteasomal subunits, leading to apoptosis in cancer cells. For example, studies show that certain silyl-containing compounds can inhibit the β2 and β5 subunits of the proteasome, which is crucial for maintaining cellular protein homeostasis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the use of trimethylsilyl reagents in conjunction with various coupling strategies. The structure-activity relationship indicates that modifications to the silyl groups can significantly influence biological activity. For instance, variations in substitution patterns on the but-2-enoate moiety can enhance or diminish inhibitory effects against specific biological targets.
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Efficacy : A study evaluated a series of trimethylsilyl compounds against SARS-CoV-2 PLpro, revealing that certain derivatives exhibited potent antiviral activity with minimal cytotoxic effects on uninfected cells .
- Cancer Cell Line Testing : Research conducted on various cancer cell lines demonstrated that trimethylsilyl derivatives induced apoptosis through proteasome inhibition, with enhanced effects observed in multiple myeloma cells compared to solid tumors .
Properties
IUPAC Name |
trimethylsilyl 3-methyl-4-trimethylsilylbut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si2/c1-10(9-14(2,3)4)8-11(12)13-15(5,6)7/h8H,9H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGGJRHSTCBUNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O[Si](C)(C)C)C[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369946 |
Source
|
Record name | Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109751-82-8 |
Source
|
Record name | Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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